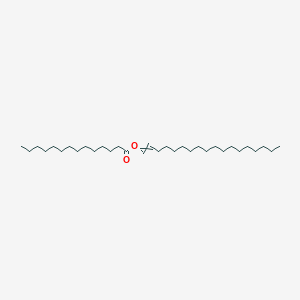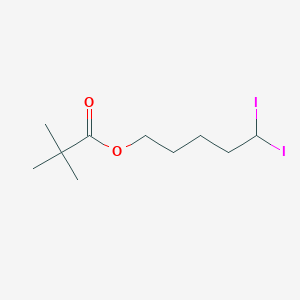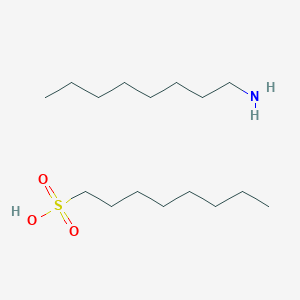
1,3-Bis(3-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3-fluorophenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of fluorine atoms on the phenyl rings, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(3-fluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(3-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 1,3-Bis(3-fluorophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets. The compound’s α,β-unsaturated carbonyl system can also participate in Michael addition reactions, which are important in many biological processes .
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-fluorophenyl)prop-2-en-1-one
- 1,3-Bis(2-fluorophenyl)prop-2-en-1-one
- 1,3-Bis(3-chlorophenyl)prop-2-en-1-one
Uniqueness
1,3-Bis(3-fluorophenyl)prop-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of fluorine atoms can also enhance its stability and biological activity compared to non-fluorinated analogs .
特性
CAS番号 |
819792-65-9 |
|---|---|
分子式 |
C15H10F2O |
分子量 |
244.23 g/mol |
IUPAC名 |
1,3-bis(3-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10F2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H |
InChIキー |
CGCFRHMQQKEKKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)




![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![Ethyl 4-[4-(cyclopentylmethyl)piperazin-1-yl]benzoate](/img/structure/B14219387.png)

![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)

![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
